AcBut

Antibody-Drug Conjugate FDA Approval Calicheamicin

AcBut, chemically designated as 4-(4-Acetyl-phenoxy)-butyric acid (CAS 65623-82-7), is an acid-labile bifunctional linker component utilized in the synthesis of antibody-drug conjugates (ADCs). With a molecular formula of C12H14O4 and molecular weight of 222.24 g/mol, this compound serves as the cleavable linker moiety in calicheamicin-based ADCs, specifically forming the acid-sensitive acyl hydrazone bond that enables pH-triggered payload release within acidic endosomal/lysosomal compartments.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 65623-82-7
Cat. No. B1363944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcBut
CAS65623-82-7
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OCCCC(=O)O
InChIInChI=1S/C12H14O4/c1-9(13)10-4-6-11(7-5-10)16-8-2-3-12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15)
InChIKeyFNHIEZKOCYDCOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AcBut (CAS 65623-82-7): ADC Linker Chemical Properties and Industrial Classification


AcBut, chemically designated as 4-(4-Acetyl-phenoxy)-butyric acid (CAS 65623-82-7), is an acid-labile bifunctional linker component utilized in the synthesis of antibody-drug conjugates (ADCs) [1]. With a molecular formula of C12H14O4 and molecular weight of 222.24 g/mol, this compound serves as the cleavable linker moiety in calicheamicin-based ADCs, specifically forming the acid-sensitive acyl hydrazone bond that enables pH-triggered payload release within acidic endosomal/lysosomal compartments [2][3]. AcBut is not a standalone therapeutic entity but a critical synthetic intermediate that, upon condensation with calicheamicin dimethyl hydrazide, produces the drug-linker conjugate Ozogamicin .

Why ADC Linkers Are Not Interchangeable: AcBut's pH-Dependent Cleavage Differentiates It from Val-Cit and Non-Cleavable SMCC


ADC linkers are not functionally interchangeable because the selection of linker chemistry directly governs three critical performance parameters: the trigger mechanism for payload release, the site of intracellular drug liberation, and the overall stability profile in systemic circulation [1]. Generic substitution with an alternative cleavable linker (e.g., Val-Cit dipeptide) or a non-cleavable linker (e.g., SMCC) fundamentally alters the ADC's pharmacological behavior—even when the identical antibody and payload are employed [2]. Specifically, acid-labile linkers like AcBut rely on pH differentials between blood (pH ~7.4) and lysosomes (pH ~4.5-5.5) to trigger hydrolysis, whereas Val-Cit linkers depend on lysosomal cathepsin B enzymatic cleavage, and non-cleavable SMCC requires complete lysosomal degradation of the entire antibody for payload release [3]. These mechanistic differences translate to distinct pharmacokinetic profiles, efficacy outcomes, and toxicity considerations that cannot be remedied by adjusting payload dosing alone [4].

AcBut vs. Alternative ADC Linkers: Quantitative Comparative Evidence for Procurement Decision-Making


Clinical Validation: AcBut Is the Only Linker Used in Two FDA-Approved Calicheamicin ADCs

AcBut is the linker component utilized in two distinct FDA-approved ADCs: gemtuzumab ozogamicin (Mylotarg) targeting CD33, and inotuzumab ozogamicin (Besponsa) targeting CD22 [1][2]. Both ADCs employ the identical AcBut-calicheamicin linker-payload combination conjugated via nonspecific lysine residues, achieving a drug-to-antibody ratio (DAR) of approximately 2-3 [3]. In contrast, alternative cleavable linkers such as Val-Cit have been successfully paired only with MMAE payloads across multiple approved ADCs (brentuximab vedotin, polatuzumab vedotin, enfortumab vedotin), with no approved calicheamicin conjugates utilizing Val-Cit chemistry [4].

Antibody-Drug Conjugate FDA Approval Calicheamicin

pH-Dependent Release Kinetics: AcBut Acyl Hydrazone Enables Lysosomal-Triggered Payload Liberation at pH 4.5-5.5

AcBut functions through an acyl hydrazone bond that remains stable at physiological blood pH (~7.4) but undergoes rapid hydrolysis under the acidic conditions of endosomes (pH 5.0-6.5) and lysosomes (pH ~4.8) [1]. This pH-dependent release mechanism contrasts with Val-Cit linkers, which require enzymatic cleavage by lysosomal cathepsin B—a protease whose expression levels vary across tumor types and can be downregulated in certain malignancies [2]. The hydrazone function within the AcBut linker enables 'rapid release' of calicheamicin specifically under acidic conditions, providing a chemically defined trigger that operates independently of variable enzymatic activity [3].

pH-Sensitive Linker Lysosomal Release Hydrazone Cleavage

Cleavable vs. Non-Cleavable Linkers: AcBut Enables Intracellular Payload Release Without Requiring Complete Antibody Degradation

AcBut belongs to the cleavable linker class, which enables payload release upon internalization into acidic endosomal/lysosomal compartments without requiring complete degradation of the antibody component [1]. In contrast, non-cleavable linkers such as SMCC (N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), utilized in ado-trastuzumab emtansine (Kadcyla), remain intact during intracellular trafficking and require complete proteolytic degradation of the entire antibody within lysosomes to liberate the active payload (which retains the linker and an amino acid residue) [2]. This mechanistic distinction has functional consequences: cleavable linkers generally produce a bystander effect where released payload can diffuse to neighboring antigen-negative tumor cells, whereas non-cleavable linkers confine activity primarily to antigen-positive target cells [3].

Cleavable Linker SMCC Comparison ADC Catabolism

Preclinical Efficacy Benchmarking: AcBut-Calicheamicin Conjugate Demonstrates Picomolar Potency in CD22+ B-Cell Lymphoma Models

The AcBut-calicheamicin conjugate CMC-544 (inotuzumab ozogamicin) demonstrated potent cytotoxicity against CD22+ B-cell lymphoma cell lines with IC50 values ranging from 6 to 600 pM CalichDMH equivalents [1]. Critically, unconjugated G5/44 antibody alone showed no cytotoxicity, confirming that the observed potency is attributable to the AcBut-linked calicheamicin payload [2]. In contrast, an isotype-matched control conjugate (CMA-676, gemtuzumab ozogamicin targeting CD33) was ineffective against CD22+ BCL xenografts, demonstrating that the AcBut linker-payload system requires appropriate antigen targeting for therapeutic activity [3].

Calicheamicin ADC In Vitro Cytotoxicity B-Cell Lymphoma

Synthetic Accessibility: Convergent Synthesis Route with AcBut Enables Late-Stage Calicheamicin Conjugation

Patented synthetic processes describe the use of 4-(4-acetyl-phenoxy)butanoic acid (AcBut) as a linker that condenses with calicheamicin N-acetyl gamma dimethyl hydrazide to form the carboxylic acid-hydrazone intermediate, which is subsequently activated with N-hydroxysuccinimide to yield the OSu ester ready for antibody conjugation [1]. This convergent synthesis approach minimizes the number of synthetic steps involving the inherently toxic calicheamicin moiety, reducing safety precautions required during manipulation and improving overall yields compared to linear synthetic strategies . Alternative linker chemistries for calicheamicin conjugation, such as (3-Acetylphenyl)acetic acid (AcPAc), have been described but lack the same depth of process development documentation [2].

ADC Synthesis Convergent Synthesis Calicheamicin Derivative

Procurement-Driven Application Scenarios for AcBut (CAS 65623-82-7) in ADC Research and Development


Reference Standard for Calicheamicin ADC Development Programs

AcBut should be procured as the definitive linker component for any research program developing novel calicheamicin-based ADCs. The compound's validation in two FDA-approved therapeutics (gemtuzumab ozogamicin and inotuzumab ozogamicin) provides an established regulatory precedent that alternative linkers cannot match for this specific payload class [1]. Researchers can leverage existing pharmacokinetic, toxicology, and clinical data from these approved ADCs to inform their own development programs, reducing the burden of de novo linker characterization [2].

Comparative Linker Studies: pH-Sensitive vs. Enzymatic Cleavage Mechanisms

AcBut is the procurement choice for studies comparing pH-triggered payload release against enzymatic cleavage mechanisms. The well-characterized hydrazone bond chemistry of AcBut provides a defined pH-dependent cleavage profile (stable at pH 7.4, rapid hydrolysis at pH 4.5-5.5) that can be benchmarked against cathepsin B-cleavable Val-Cit linkers in head-to-head ADC efficacy studies [1]. Such comparative investigations are essential for rational linker selection in de novo ADC programs targeting specific tumor microenvironments [2].

Bystander Effect Investigations in Heterogeneous Tumor Models

As a cleavable linker, AcBut enables investigation of bystander killing effects where released payload diffuses to adjacent antigen-negative tumor cells. This property can be systematically compared against non-cleavable linkers such as SMCC, which require complete antibody degradation and typically do not produce bystander effects [1]. For tumors with heterogeneous antigen expression, the procurement of AcBut supports research into whether cleavable linker-based ADCs provide superior therapeutic outcomes compared to non-cleavable alternatives [2].

Process Development and Manufacturing Scale-Up of ADC Linker-Payload Intermediates

AcBut is the procurement standard for process chemistry teams scaling up calicheamicin linker-payload synthesis. The convergent synthetic route using AcBut—condensation with calicheamicin dimethyl hydrazide followed by NHS activation—has been optimized over two decades and is documented in multiple patents [1]. This established synthetic path minimizes exposure to the toxic calicheamicin moiety during manufacturing and provides a benchmark yield reference for process development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AcBut

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.